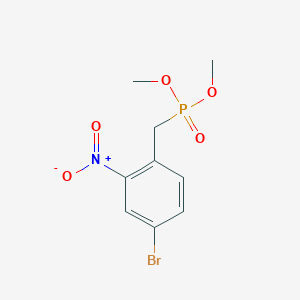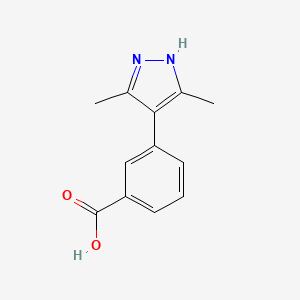![molecular formula C14H24ClN B6343964 {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1240576-92-4](/img/structure/B6343964.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride (MPPH) is an organic compound that belongs to the group of primary alkylamines. It is an important chemical intermediate and has been used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. It is a white to light yellow crystalline powder, with a melting point of 90-93°C and a boiling point of 218°C. MPPH is soluble in water, ethanol, and other polar solvents.
Applications De Recherche Scientifique
Analgesic Properties
MFCD16810337 exhibits potential analgesic effects. Researchers have investigated its ability to modulate opioid receptors, particularly kappa (KOR) and mu (MOR) receptors. In rat studies, PF-04455242, a related compound, blocked KOR and MOR agonist-induced analgesia . Further exploration of MFCD16810337’s analgesic properties could contribute to pain management research.
Anti-Inflammatory Activity
Given its structural similarity to ibuprofen, MFCD16810337 may possess anti-inflammatory properties. The (2- (benzofuran-4-yl)-N-methyl-N-((5S,7R,8R)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl)acetamide) moiety suggests potential inhibition of cyclooxygenase (COX) enzymes, similar to ibuprofen . Investigating its anti-inflammatory effects could be valuable for drug development.
Boronic Acid Applications
The presence of (2-methylpropyl)boronic acid in MFCD16810337 suggests potential applications in Suzuki-Miyaura cross-coupling reactions. Boronic acids are versatile reagents for synthesizing biologically active compounds, making this an interesting avenue for exploration .
Propriétés
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-11(2)9-13-5-7-14(8-6-13)10-15-12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWPNCWPJAMAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)


![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
amine hydrochloride](/img/structure/B6343968.png)